1-Methyl-1-(1-methyl-2-(9-xanthenylcarbamoyl)ethyl)piperidinium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Compound 48/80 is synthesized through the condensation reaction of N-methyl-p-methoxyphenethylamine with formaldehyde . The reaction typically involves mixing the amine with formaldehyde under controlled conditions to form the polymer.
Industrial Production Methods: The industrial production of Compound 48/80 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and tested for quality before being distributed for research purposes .
Chemical Reactions Analysis
Types of Reactions: Compound 48/80 primarily undergoes degranulation reactions, where it promotes the release of histamine from mast cells . It also inhibits calmodulin, phospholipase C, and endoplasmic reticulum calcium ATPase, and activates G proteins .
Common Reagents and Conditions:
Reagents: N-methyl-p-methoxyphenethylamine, formaldehyde
Conditions: Controlled temperature and pH to facilitate the condensation reaction
Major Products: The major product of the reaction is the polymer Compound 48/80, which is used to induce mast cell degranulation and histamine release .
Scientific Research Applications
Compound 48/80 has several applications in scientific research:
Chemistry: Used to study the mechanisms of histamine release and mast cell degranulation.
Biology: Employed in experiments to understand the role of mast cells in various biological processes.
Medicine: Utilized in research on allergic reactions and anaphylaxis.
Industry: Applied in the development of anti-allergic drugs and treatments.
Mechanism of Action
Compound 48/80 exerts its effects by promoting the release of histamine from mast cells. It acts on the mast cell membrane to stimulate trimeric G-proteins and induces degranulation via phospholipase C and D pathways . Additionally, it directly activates enteric neurons and visceral afferents .
Comparison with Similar Compounds
Mastoparans: Another class of histamine-releasing agents that activate G proteins.
Dicumarol: Inhibits phosphodiesterase activity and has similar effects on histamine release.
Doxantrazole: Known for its inhibitory effects on histamine release.
Uniqueness: Compound 48/80 is unique in its ability to directly activate neurons and visceral afferents, in addition to promoting mast cell degranulation . This dual action makes it a valuable tool in both biochemical and neurological research.
Properties
CAS No. |
102207-36-3 |
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Molecular Formula |
C23H29BrN2O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)butanamide;bromide |
InChI |
InChI=1S/C23H28N2O2.BrH/c1-17(25(2)14-8-3-9-15-25)16-22(26)24-23-18-10-4-6-12-20(18)27-21-13-7-5-11-19(21)23;/h4-7,10-13,17,23H,3,8-9,14-16H2,1-2H3;1H |
InChI Key |
VWUCMYMEZACITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)[N+]4(CCCCC4)C.[Br-] |
Origin of Product |
United States |
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